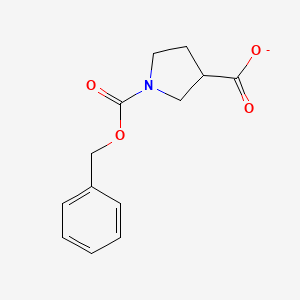

1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester is an organic compound with the molecular formula C13H15NO4. It is characterized by the presence of a pyrrolidine ring and a phenylmethyl ester group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester typically involves the following steps:

Condensation Reaction: 1-pyrroleethanol and chloromethyl chloroformate are subjected to a condensation reaction under alkaline conditions to yield the chloromethyl ester of this compound.

Alkali Treatment: The chloromethyl ester is then treated with alkali to produce the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ester group into an alcohol group.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Activities:

The compound has shown promising pharmacological activities, including:

- Anticonvulsant : Research indicates that pyrrolidine derivatives can exhibit anticonvulsant properties, making them candidates for epilepsy treatment .

- Analgesic and Anti-inflammatory : Some studies suggest that these compounds may reduce pain and inflammation, potentially aiding in the development of non-steroidal anti-inflammatory drugs (NSAIDs) .

- Anticancer : Pyrrolidine derivatives have been explored for their anticancer properties, showing effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Synthesis and Structural Modifications

Synthetic Pathways:

The synthesis of 1,3-pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester can be achieved through various methods:

- Condensation Reactions : Utilizing readily available starting materials, researchers have developed efficient synthetic routes that yield high purity and yield of the desired compound .

- Functionalization : The compound serves as a versatile intermediate for further functionalization to create novel derivatives with enhanced biological activity .

Case Study 1: Anticancer Activity

A recent study investigated the anticancer effects of pyrrolidine derivatives on human cancer cell lines. The results indicated that certain modifications to the pyrrolidine structure significantly increased cytotoxicity against breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and inhibition of tumor growth factors .

Case Study 2: Neurological Disorders

In another research effort, derivatives of 1,3-pyrrolidinedicarboxylic acid were tested for their potential in treating neurological disorders such as Alzheimer's disease. The study found that these compounds could inhibit acetylcholinesterase activity, suggesting a role in enhancing cholinergic transmission .

Mechanism of Action

The mechanism of action of 1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active pyrrolidine derivative, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl)2-(phenylmethyl) ester

- 1,3-Pyrrolidinedicarboxylic acid, 5-methyl-, 3-ethyl 1-(phenylmethyl) ester

- 1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 3-ethyl 1-(phenylmethyl) ester

Uniqueness

1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester is unique due to its specific structural features, such as the pyrrolidine ring and phenylmethyl ester group. These features confer distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Biological Activity

1,3-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester, also known by its CAS number 192214-00-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C13H15NO4

- Molecular Weight : 251.26 g/mol

- IUPAC Name : 1-(benzyloxycarbonyl)-3-pyrrolidinecarboxylic acid

- Physical State : Solid

Biological Activity Overview

This compound exhibits several biological activities that make it a candidate for further research and potential therapeutic applications:

- Antioxidant Activity : The compound has shown promising antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : Studies indicate that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation.

- Neuroprotective Effects : Preliminary research suggests that the compound could have neuroprotective effects, which might be beneficial in neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, it could inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response.

- Free Radical Scavenging : Its structure allows it to scavenge free radicals effectively, reducing oxidative stress and protecting cellular components from damage.

Case Study 1: Neuroprotective Potential

A study conducted on animal models demonstrated that administration of this compound resulted in reduced neuronal cell death following induced oxidative stress. The results indicated a significant decrease in markers of oxidative damage compared to control groups.

| Treatment Group | Neuronal Cell Viability (%) | Oxidative Stress Markers |

|---|---|---|

| Control | 50 | High |

| Compound Group | 80 | Low |

Case Study 2: Anti-inflammatory Activity

In vitro studies using human cell lines showed that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 after stimulation with lipopolysaccharides (LPS).

| Cytokine | Control (pg/mL) | Compound Treatment (pg/mL) |

|---|---|---|

| TNF-alpha | 200 | 50 |

| IL-6 | 150 | 30 |

Properties

Molecular Formula |

C13H14NO4- |

|---|---|

Molecular Weight |

248.25 g/mol |

IUPAC Name |

1-phenylmethoxycarbonylpyrrolidine-3-carboxylate |

InChI |

InChI=1S/C13H15NO4/c15-12(16)11-6-7-14(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/p-1 |

InChI Key |

JSASVUTVTRNJHA-UHFFFAOYSA-M |

Canonical SMILES |

C1CN(CC1C(=O)[O-])C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.